molecular formula C6H4I2 B128391 1,4-Diiodobenzene CAS No. 624-38-4

1,4-Diiodobenzene

Cat. No. B128391
CAS RN: 624-38-4
M. Wt: 329.9 g/mol
InChI Key: LFMWZTSOMGDDJU-UHFFFAOYSA-N
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Description

1,4-Diiodobenzene (DIB) is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of benzene where two iodine atoms are substituted at the 1 and 4 positions of the aromatic ring. This substitution pattern imparts unique physical and chemical characteristics to the molecule, making it a subject of interest in materials science and organic chemistry .

Synthesis Analysis

The synthesis of diiodobenzene derivatives has been explored in several studies. For instance, a series of bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes were prepared using a procedure that involves the reaction of hexabromobenzene with Grignard reagents, followed by the addition of elemental iodine . Another study reported the synthesis of diiodo and triiodo derivatives of trimethylbenzenes, suggesting the use of polyiodo derivatives for characterizing polyalkylbenzenes and their derivatives .

Molecular Structure Analysis

The molecular structure of 1,4-diiodobenzene has been determined through various techniques, including X-ray and electron diffraction. The crystal structure of 1,4-diiodobenzene was found to be orthorhombic with specific bond lengths and angles that deviate slightly from planarity . The presence of heavy iodine atoms in the molecule has a significant impact on its structural properties .

Chemical Reactions Analysis

1,4-Diiodobenzene undergoes various chemical reactions, including photodissociation dynamics, which have been investigated using ultrafast time-resolved photoelectron spectroscopy. The study revealed that the molecule exhibits a rapid decay of the initial excitation, providing insights into the dissociation pathways of the molecule . Additionally, reversible isomerizations between digermabenzenes and Dewar-type digermabenzenes have been studied, indicating the potential of such compounds as activators for small molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-diiodobenzene have been extensively studied. Its remarkable room-temperature hole mobility in the crystalline state makes it a candidate for applications in organic semiconducting crystals. The heavy iodine atoms contribute to a small effective mass for both electrons and holes, and a decrease in local hole-vibration coupling compared to benzene, which is consistent with the observed high hole mobility . The solid-state structures of sterically crowded 1,4-diiodobenzene derivatives have also been investigated, revealing interesting distortions due to steric pressures .

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of 1,4-diiodobenzene have been studied extensively. Hendricks et al. (1933) analyzed the crystal structures using X-ray diffraction, providing insights into the separations of iodine atoms and the structure of the molecules in the crystals (Hendricks et al., 1933).

Photodissociation Dynamics

1,4-Diiodobenzene has been the subject of studies focusing on its photodissociation dynamics. Stankus et al. (2016) combined time-resolved photoelectron spectroscopy and X-ray scattering experiments to study the initial electronic excitation and subsequent dynamics of 1,4-diiodobenzene (Stankus et al., 2016).

Charge-Transport Properties

Research by Sánchez-Carrera et al. (2008) on the charge-transport properties of the 1,4-diiodobenzene crystal revealed its significant room-temperature hole mobility, which is primarily associated with the heavy iodine atoms (Sánchez-Carrera et al., 2008).

Synthesis and Chemical Transformations

1,4-Diiodobenzene acts as an intermediate in various syntheses. Diemer et al. (2011) described the synthesis of various derivatives of dibromobenzene using 1,4-diiodobenzene as an intermediate, highlighting its significance in organic transformations (Diemer et al., 2011).

Organic Semiconductor Research

Ellman (2006) conducted ab initio crystalline calculations on 1,4-diiodobenzene to explore the role of iodine in its properties as an organic semiconductor. The study suggests that iodine significantly influences the hole transport capabilities of diiodobenzene (Ellman, 2006).

Molecular Bridging in Nanogap Junctions

Komoto et al. (2013) studied the formation of single molecular junctions using 1,4-diiodobenzene, demonstrating its ability to form stable halogen bonds with Au electrodes. This research highlights its potential in nanotechnology applications (Komoto et al., 2013).

Safety And Hazards

1,4-Diiodobenzene causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray . Contact with skin and eyes should be avoided and personal protective equipment should be used .

Future Directions

1,4-Diiodobenzene was used in the total synthesis of martinellic acid, a naturally occurring bradykinin receptor antagonist . It was also used in the preparation of 1,4-bis (p - R -phenylethynyl)benzenes via Pd 11 /Cu 1 catalyzed cross-coupling reaction . These applications suggest potential future directions for the use of 1,4-Diiodobenzene in chemical synthesis and research.

Relevant Papers

The photodissociation dynamics of 1,4-diiodobenzene was investigated using ultrafast time-resolved photoelectron spectroscopy . Another paper discussed the use of sterically crowded 1,4-diiodobenzene as a precursor to difunctional hypervalent iodine compounds .

properties

IUPAC Name

1,4-diiodobenzene
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InChI

InChI=1S/C6H4I2/c7-5-1-2-6(8)4-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LFMWZTSOMGDDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1I)I
Source PubChem
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Molecular Formula

C6H4I2
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DSSTOX Substance ID

DTXSID2022092
Record name 1,4-Diiodobenzene
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Molecular Weight

329.90 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 1,4-Diiodobenzene
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Vapor Pressure

0.00593 [mmHg]
Record name 1,4-Diiodobenzene
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Product Name

1,4-Diiodobenzene

CAS RN

624-38-4
Record name 1,4-Diiodobenzene
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Record name p-Diiodobenzene
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Record name 1,4-DIIODOBENZENE
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Record name Benzene, 1,4-diiodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,900
Citations
RS Sánchez-Carrera, V Coropceanu, EG Kim… - Chemistry of …, 2008 - ACS Publications
The 1,4-diiodobenzene (DIB) crystal stands out among molecular organic semiconducting crystals because of its remarkable room-temperature hole mobility (>10 cm 2 /(V s)). Here, on …
Number of citations: 23 pubs.acs.org
G Li, R Smith, M Gembicky, AL Rheingold… - Chemical …, 2022 - pubs.rsc.org
A bulky 1,4-di-iodobenzene having four adjacent para-tBu-C6H4 group (Ar′) substituents (1) was used to prepare the di-hypervalent iodine compound 1,4-[I(OAc)2]2-2,3,5,6-Ar′4-C6 (…
Number of citations: 1 pubs.rsc.org
B SatisháGoud, AK Judith - Journal of the Chemical Society …, 1994 - pubs.rsc.org
Mutual recognition of iodo and nitro groups through symmetrical iodo–nitro bridging interactions generates symmetrical molecular ribbons in the crystal structure of the 1 : 1 complex of 1,…
Number of citations: 44 pubs.rsc.org
S Shah, BE Eichler, RC Smith, PP Power… - New Journal of …, 2003 - pubs.rsc.org
A series of very bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes I2Ar4C6 (Ar = 4-tBuC6H4, 1; Ar = 3,5-tBu2C6H3, 2; Ar = 2,4,6-Me3C6H2, 3) have been prepared by a rapid, convenient …
Number of citations: 13 pubs.rsc.org
A Ranganathan, VR Pedireddi - Tetrahedron letters, 1998 - Elsevier
3,5-Dinitrobenzoic acid, 1, forms a 2:1 molecular complex with 1,4-diiodobenzene, 2, through the formation of iodo-nitro interactions utilising one of its nitro groups, rather than forming a …
Number of citations: 36 www.sciencedirect.com
L Christiansen, JH Nielsen, L Christensen… - Physical Review A, 2016 - APS
Coulomb explosion of 1, 4–diiodobenzene molecules, isolated or embedded in helium nanodroplets, is induced by irradiation with an intense femtosecond laser pulse. The recoiling ion …
Number of citations: 19 journals.aps.org
B Stankus, JM Budarz, A Kirrander, D Rogers… - Faraday …, 2016 - pubs.rsc.org
We present a multifaceted investigation into the initial photodissociation dynamics of 1,4-diiodobenzene (DIB) following absorption of 267 nm radiation. We combine ultrafast time-…
Number of citations: 25 pubs.rsc.org
B Stankus, N Zotev, DM Rogers, Y Gao… - The Journal of …, 2018 - pubs.aip.org
The photodissociation dynamics of 1, 4-diiodobenzene is investigated using ultrafast time-resolved photoelectron spectroscopy. Following excitation by laser pulses at 271 nm, the …
Number of citations: 5 pubs.aip.org
R Trokowski, S Akine… - Chemistry–A European …, 2011 - Wiley Online Library
We designed and synthesized self‐assembled bis‐Pt II dimer 1⋅4 BF 4 with quino[8,7‐b][1,10]phenanthroline as an extended π‐face contact area, which acts as the first artificial …
ŞB Ersoy, Y Altıntas, SB Karadağ, S Aksöz… - Journal of Thermal …, 2015 - Springer
The grain boundary groove shapes for equilibrated solid SCN in equilibrium with the SCN-0.5 mol% DIB eutectic liquid have been directly observed by using a horizontal linear …
Number of citations: 5 link.springer.com

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